benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate
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Overview
Description
Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O2 and a molecular weight of 277.37 g/mol . It is a piperazine derivative, which is a class of compounds known for their diverse pharmacological activities. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate typically involves the reaction of benzyl chloroformate with 4-[2-(methylamino)ethyl]piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amine derivatives.
Substitution: Substituted benzyl or piperazine derivatives.
Scientific Research Applications
Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-[2-(ethylamino)ethyl]piperazine-1-carboxylate
- Benzyl 4-[2-(dimethylamino)ethyl]piperazine-1-carboxylate
- Benzyl 4-[2-(methylamino)propyl]piperazine-1-carboxylate
Uniqueness
Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the methylamino group enhances its binding affinity to certain receptors and enzymes, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
165528-66-5 |
---|---|
Molecular Formula |
C15H23N3O2 |
Molecular Weight |
277.4 |
Purity |
95 |
Origin of Product |
United States |
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